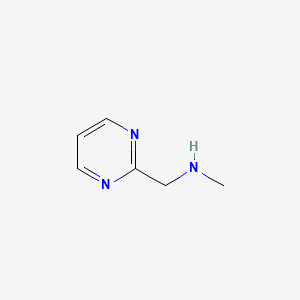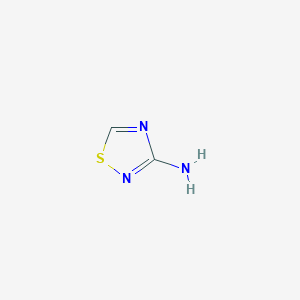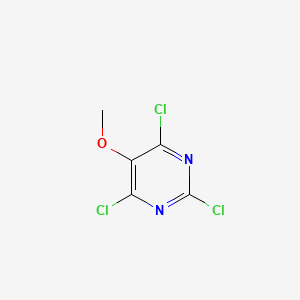
N-Methyl-2-pyrimidinemethanamine
Descripción general
Descripción
N-Methyl-2-pyrimidinemethanamine is a chemical compound related to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important components of nucleic acids (DNA and RNA) and are involved in many biological processes. The methylation of pyrimidines, such as the N-methylation, can significantly alter their chemical and biological properties, making them of interest in various fields, including medicinal chemistry and drug design .
Synthesis Analysis
The synthesis of N-methyl-2-pyrimidinemethanamine derivatives can involve several steps, including condensation reactions, chlorination, and coupling with different amines or other substituents. For instance, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, involves the condensation of 3-methoxybenzoic acid with an intermediate that is prepared from methyl 3-aminothiophene-2-carboxylate through a series of reactions . Another example is the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which is achieved by coupling two specific precursors .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be determined using various techniques such as X-ray diffraction, which provides information about the crystal system and space group, as well as bond lengths and angles. For example, the crystal structure of a related compound was found to belong to the tetragonal system with specific geometric parameters . Additionally, the equilibrium structure of 1-methylthymine, a simple model of thymidine, was determined using gas electron diffraction and coupled cluster computations .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including N-methylation, which can be performed using sodium methoxide and methyl iodide in DMSO, leading to N-permethylated products . The methylation at specific positions on the pyrimidine ring can also influence the flexibility and deformation of the ring, as observed in the case of 1-methylthymine . Furthermore, the reaction of phenylbutenones with monosubstituted guanidines can yield N2-substituted 2-pyrimidinamines, with the stability of the products being a point of discussion .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methyl-2-pyrimidinemethanamine derivatives can be influenced by their molecular structure. For instance, the introduction of methyl groups can increase the flexibility of the pyrimidine ring and affect its biological properties . Density functional theory (DFT) calculations, such as those used to optimize geometric bond lengths and angles, can provide insights into the electronic properties of these compounds, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies . Hirshfeld surface analysis can be used to quantitatively analyze intermolecular interactions in crystal structures .
Aplicaciones Científicas De Investigación
1. Chemical Modification and Biological Activity
N-Methyl-2-pyrimidinemethanamine and its derivatives have been a subject of chemical modification to enhance their biological properties. Ukrainets et al. (2015) explored the methylation of the pyridine moiety in the N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecule to optimize its analgesic properties. The study found that specific modifications led to increased biological activity, recommending 4-fluorobenzylamide as a potential new analgesic due to its significant specific effect surpassing established drugs like Piroxicam and Nabumetone (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
2. Antiviral Activity and Drug Development
In the context of drug development, Clark et al. (2005) investigated the antiviral activity of beta-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine, designed as an inhibitor of hepatitis C virus RNA-dependent RNA polymerase (HCV RdRp). This compound showcased potent and selective inhibition of HCV replication, presenting a promising avenue for antiviral drug development (Clark et al., 2005).
3. Treatment of Diabetes and Metabolic Disorders
R. W. Sabnis (2021) highlighted the significance of Pyrimidine-5-carboxamide compounds as Nicotinamide N-methyltransferase (NNMT) inhibitors for treating diabetes and metabolic disorders. The study emphasized the potential therapeutic utility of NNMT inhibitors in managing conditions like metabolic syndrome, cardiovascular diseases, and type 2 diabetes mellitus. This research aligns with the growing interest in developing targeted therapies for metabolic diseases (Sabnis, 2021).
4. Material Science and Polymer Research
Wang et al. (2008) delved into the realm of material science by exploring the synthesis of novel polyimides containing heterocyclic pyridine and triphenylamine groups. These polyimides, synthesized using N-methyl-2-pyrimidinemethanamine derivatives, exhibited high glass transition temperatures, excellent mechanical and thermal properties, and notable fluorescence upon protonation, marking their potential in various industrial applications (Wang, Liou, Liaw, & Huang, 2008).
5. Nonlinear Optical Exploration
Hussain et al. (2020) conducted a comprehensive study on the nonlinear optical properties of thiopyrimidine derivatives, emphasizing the significant role of the pyrimidine ring in nonlinear optics and pharmacology. The study highlighted the NLO character of these molecules, underscoring their potential in advanced optoelectronic applications (Hussain et al., 2020).
Mecanismo De Acción
Target of Action
N-Methyl-2-pyrimidinemethanamine is a chemical compound with the molecular formula C6H9N3
Mode of Action
It has been involved in the [3 + 2] cycloaddition reaction , which suggests that it may interact with its targets through a cycloaddition mechanism.
Biochemical Pathways
Given its involvement in the [3 + 2] cycloaddition reaction , it may affect pathways related to cycloaddition reactions.
Safety and Hazards
Direcciones Futuras
As for future directions, while specific information on N-Methyl-2-pyrimidinemethanamine is not available, research into similar compounds could provide valuable insights. For instance, research into NMDA receptor modulators could pave the way for the development of new treatments for mood disorders .
Propiedades
IUPAC Name |
N-methyl-1-pyrimidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-7-5-6-8-3-2-4-9-6/h2-4,7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNVZHWHWPHYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609057 | |
| Record name | N-Methyl-1-(pyrimidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1083246-53-0 | |
| Record name | N-Methyl-2-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083246-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(pyrimidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















